molecular formula C19H13F3N2O B14796648 Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine

Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine

Katalognummer: B14796648
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: DXDRZSCRNFMPPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzhydrylidene group attached to a pyridine ring substituted with a trifluoromethoxy group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine typically involves the reaction of benzhydryl chloride with 5-(trifluoromethoxy)-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzhydrylidene-(5-methoxy-pyridin-2-yl)-amine
  • Benzhydrylidene-(5-chloropyridin-2-yl)-amine
  • Benzhydrylidene-(5-fluoropyridin-2-yl)-amine

Uniqueness

Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.

Eigenschaften

Molekularformel

C19H13F3N2O

Molekulargewicht

342.3 g/mol

IUPAC-Name

1,1-diphenyl-N-[5-(trifluoromethoxy)pyridin-2-yl]methanimine

InChI

InChI=1S/C19H13F3N2O/c20-19(21,22)25-16-11-12-17(23-13-16)24-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H

InChI-Schlüssel

DXDRZSCRNFMPPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NC2=NC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.